

# Technical Guide: 8-Aza-7-bromo-7-deazaguanosine (CAS 96555-37-2)

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## Compound of Interest

Compound Name: 8-Aza-7-bromo-7-deazaguanosine

Cat. No.: B12409290

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**8-Aza-7-bromo-7-deazaguanosine** is a synthetic purine nucleoside analog with significant potential in biomedical research and drug development.<sup>[1]</sup> As a modified guanosine, it serves as a valuable tool for investigating cellular processes involving nucleic acids and as a scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, biological activities, and experimental applications.

## Chemical and Physical Properties

**8-Aza-7-bromo-7-deazaguanosine** is classified as a pyrazolo[3,4-d]pyrimidine nucleoside. The presence of a bromine atom at the 7-position and a nitrogen atom at the 8-position of the purine ring system distinguishes it from the natural nucleoside guanosine. These modifications significantly influence its chemical and biological properties.

Table 1: Physicochemical Properties of **8-Aza-7-bromo-7-deazaguanosine**

Property	Value	Reference
CAS Number	96555-37-2	[2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrN <sub>5</sub> O <sub>5</sub>	[2]
Molecular Weight	362.14 g/mol	[1]
IUPAC Name	6-Amino-3-bromo-1- ((2R,3R,4S,5R)-3,4-dihydroxy- 5- (hydroxymethyl)tetrahydrofura n-2-yl)-1H-pyrazolo[3,4- d]pyrimidin-4(5H)-one	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF. Limited solubility in water and ethanol.	
Storage	Recommended storage at -20°C for long-term stability.[2]	

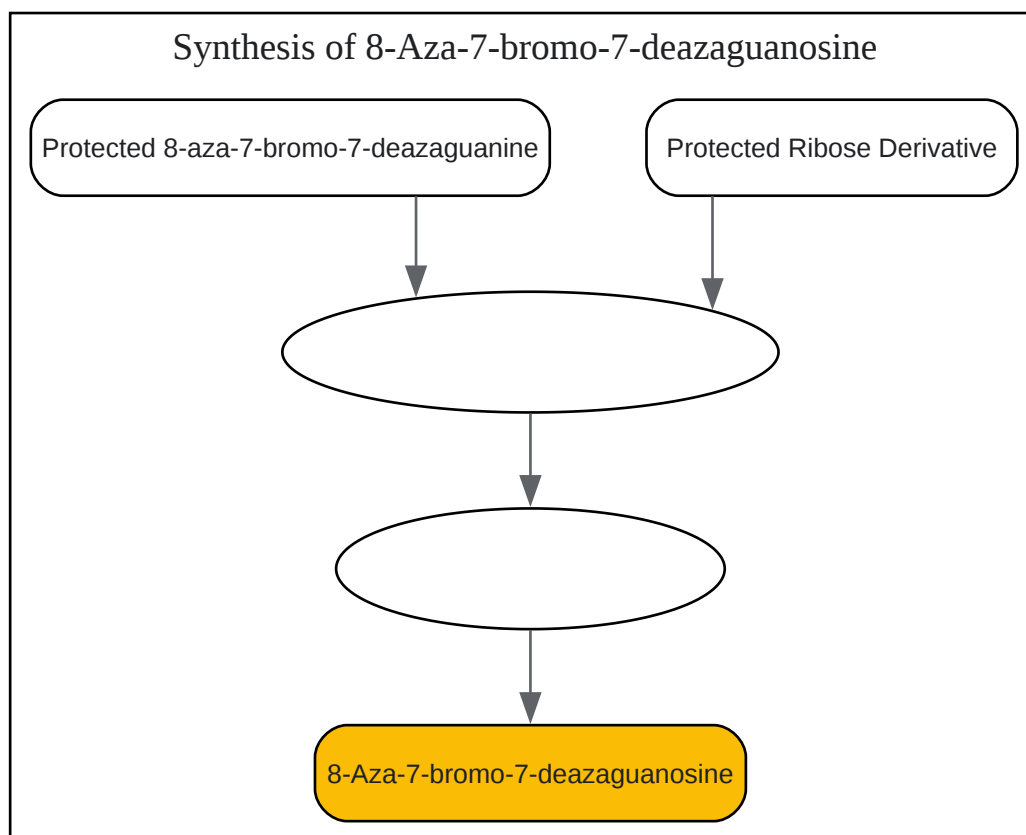
Table 2: Spectroscopic Data for **8-Aza-7-bromo-7-deazaguanosine**

Technique	Data	Reference
$^1\text{H}$ NMR	Spectra are available in the literature, confirming the structure.	[3]
$^{13}\text{C}$ NMR	Spectral data has been reported, consistent with the proposed structure.	[3][4]
Mass Spectrometry	High-resolution mass spectrometry data confirms the elemental composition.	[5][6]
UV Spectroscopy	UV spectral data is available and has been used to characterize the compound and its derivatives.[3]	

## Synthesis and Manufacturing

The synthesis of **8-Aza-7-bromo-7-deazaguanosine** has been described in the scientific literature. A common approach involves the glycosylation of a protected 8-aza-7-bromo-7-deazaguanine base with a suitable ribose derivative.[3]

A representative synthetic scheme is outlined below:



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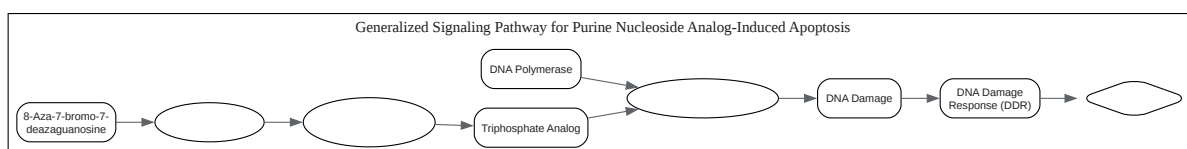
A simplified workflow for the synthesis of **8-Aza-7-bromo-7-deazaguanosine**.

A detailed experimental protocol for a similar compound's synthesis involves dissolving the protected purine base and the protected ribose in a dry solvent, followed by the addition of a glycosylation promoter. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction is quenched, and the product is purified by column chromatography. The protecting groups are then removed under appropriate conditions to yield the final product.  
[3]

## Biological Activity and Mechanism of Action

**8-Aza-7-bromo-7-deazaguanosine** is recognized as a purine nucleoside analog with potential antitumor activity.[1] Its mechanism of action is believed to be similar to other compounds in this class, primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1]

Upon cellular uptake, **8-Aza-7-bromo-7-deazaguanosine** is likely phosphorylated to its triphosphate form by cellular kinases. This triphosphate analog can then be incorporated into growing DNA chains by DNA polymerases. The presence of the modified base can disrupt the normal DNA structure and function, leading to the activation of DNA damage response pathways and ultimately, programmed cell death (apoptosis).



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Proposed mechanism of action for **8-Aza-7-bromo-7-deazaguanosine**.

## Applications in Research and Drug Development

The primary application of **8-Aza-7-bromo-7-deazaguanosine** is in the field of nucleic acid research, particularly in the synthesis of modified oligonucleotides.[7][8] The introduction of this analog into DNA or RNA sequences can be used to study:

- DNA and RNA structure and stability: The bromo and aza substitutions can alter the duplex stability and conformation.[7][8]
- Enzyme-substrate interactions: Modified oligonucleotides can be used to probe the active sites of DNA and RNA processing enzymes.
- Development of therapeutic oligonucleotides: Antisense oligonucleotides and siRNAs containing this analog may exhibit enhanced properties such as increased nuclease resistance or improved binding affinity.

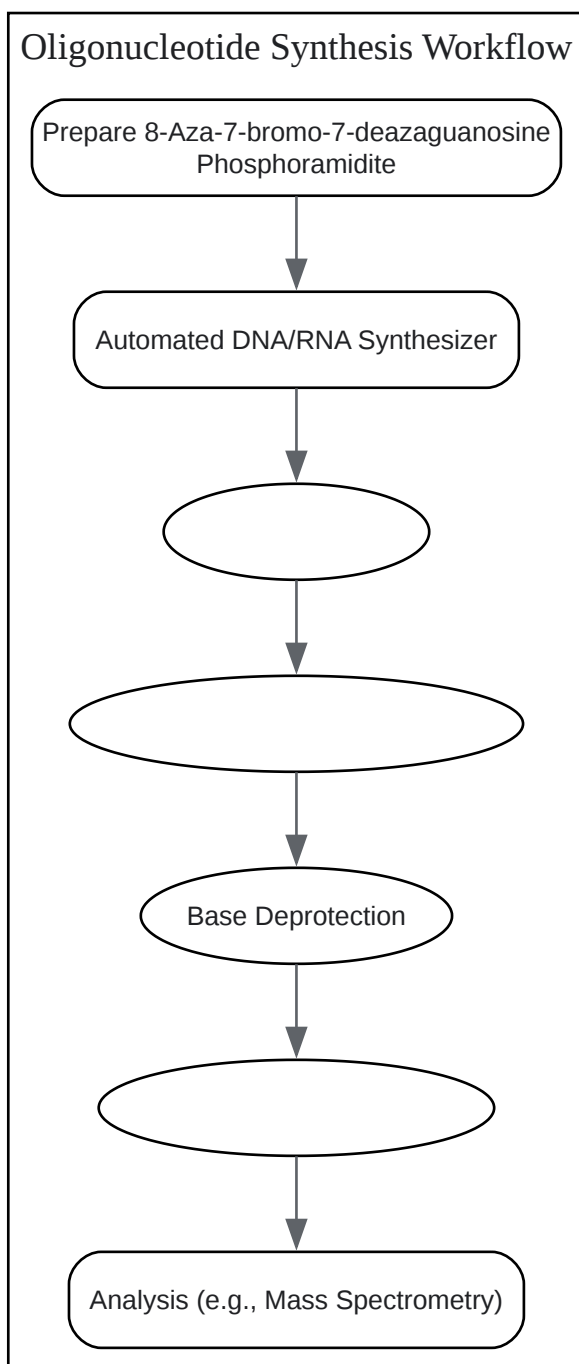
In the context of drug development, **8-Aza-7-bromo-7-deazaguanosine** serves as a lead compound for the design of novel anticancer and antiviral agents.[3] Its ability to interfere with

DNA synthesis makes it a candidate for therapies targeting rapidly proliferating cells.

## Experimental Protocols

### General Protocol for Incorporation into Oligonucleotides

The synthesis of oligonucleotides containing **8-Aza-7-bromo-7-deazaguanosine** is typically performed using automated solid-phase phosphoramidite chemistry.



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Workflow for incorporating the modified nucleoside into oligonucleotides.

Methodology:

- **Phosphoramidite Synthesis:** The 5'-hydroxyl group of **8-Aza-7-bromo-7-deazaguanosine** is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to generate the phosphoramidite building block.<sup>[7]</sup>
- **Solid-Phase Synthesis:** The phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
- **Cleavage and Deprotection:** The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium hydroxide solution.
- **Purification:** The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
- **Characterization:** The final product is characterized by mass spectrometry to confirm its identity and purity.

## Generalized Apoptosis Induction Assay

To assess the pro-apoptotic activity of **8-Aza-7-bromo-7-deazaguanosine**, a cell-based assay can be employed.

Materials:

- Cancer cell line (e.g., a lymphoid malignancy cell line)
- **8-Aza-7-bromo-7-deazaguanosine**
- Cell culture medium and supplements
- Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer

Procedure:

- **Cell Culture:** Plate the cancer cells in a suitable multi-well plate and allow them to adhere overnight.



- Treatment: Treat the cells with varying concentrations of **8-Aza-7-bromo-7-deazaguanosine** (e.g., 0.1, 1, 10, 100  $\mu$ M) and a vehicle control (DMSO).
- Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
- Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

## Safety and Handling

As with any research chemical, **8-Aza-7-bromo-7-deazaguanosine** should be handled with appropriate safety precautions. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

## Conclusion

**8-Aza-7-bromo-7-deazaguanosine** is a valuable synthetic nucleoside analog with established applications in nucleic acid chemistry and potential as a lead compound in drug discovery. Its ability to be incorporated into oligonucleotides provides a powerful tool for studying DNA and RNA biology. Furthermore, its pro-apoptotic properties in cancer cells warrant further investigation for the development of novel chemotherapeutic agents. This guide serves as a foundational resource for researchers and scientists working with this compound.

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